Talazoparib Tosylate

Description

Properties

IUPAC Name |

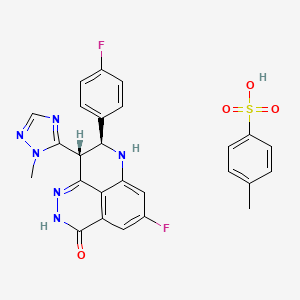

(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N6O.C7H8O3S/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28;1-6-2-4-7(5-3-6)11(8,9)10/h2-8,15-16,24H,1H3,(H,26,28);2-5H,1H3,(H,8,9,10)/t15-,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQKKHBYEFLEHK-QNBGGDODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026468 | |

| Record name | Talazoparib tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373431-65-2 | |

| Record name | Talazoparib tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373431652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talazoparib tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALAZOPARIB TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02WK9U5NZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Talazoparib Tosylate: A PARP Inhibitor Revolutionizing Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Talazoparib tosylate, marketed under the brand name Talzenna, is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2.[1][2] Developed by Pfizer, it represents a significant advancement in the targeted therapy of cancers with specific DNA repair deficiencies.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, intended for professionals in the field of oncology drug development.

Talazoparib was approved by the U.S. Food and Drug Administration (FDA) in October 2018 for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm), HER2-negative locally advanced or metastatic breast cancer.[3][5] Its indications have since expanded to include certain types of prostate cancer.[2] What distinguishes talazoparib from other PARP inhibitors is its dual mechanism of action: not only does it inhibit the catalytic activity of PARP, but it also traps the PARP enzyme on DNA, a property that contributes to its high potency.[2][6]

Discovery and Development

The development of talazoparib (formerly BMN 673) was driven by the need for more potent PARP inhibitors with improved therapeutic indices.[7] The discovery process involved the screening and optimization of a series of dihydropyridophthalazinone compounds.[8] Key milestones in its development include its acquisition by Medivation from BioMarin Pharmaceutical and its subsequent acquisition by Pfizer.[1]

Synthesis Pathway

The chemical synthesis of talazoparib involves a multi-step process. One of the scalable routes involves the condensation of an isobenzofuranone derivative with an aldehyde to form a key intermediate. This is followed by a series of reactions including a cascade reaction to form a tetracyclic core, and finally, treatment with hydrazine monohydrate to yield the talazoparib free base. The tosylate salt is then formed to improve the physicochemical properties of the drug substance.[7][8]

A detailed, multi-step synthesis is outlined in the patent literature, starting from 4-amino-6-fluoroisobenzofuran-1(3H)-one and 4-fluorobenzaldehyde.[8] An alternative approach utilizes D-(-)-tartaric acid for chiral resolution of a late-stage intermediate, avoiding the need for chiral chromatography in the final step.[7][8]

Below is a diagram illustrating a possible synthetic pathway for talazoparib.

Caption: A simplified representation of a synthetic pathway for this compound.

Mechanism of Action

Talazoparib exerts its cytotoxic effects through a dual mechanism targeting the PARP1 and PARP2 enzymes, which are critical for the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.[2][9]

-

Catalytic Inhibition: Talazoparib competes with the endogenous substrate NAD+ for the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains. This inhibition of PARP's enzymatic activity impairs the recruitment of other DNA repair factors to the site of SSBs.[10]

-

PARP Trapping: A key feature of talazoparib is its potent ability to trap PARP-DNA complexes.[2][6] By binding to the PARP enzyme that is already associated with DNA at the site of a single-strand break, talazoparib prevents the dissociation of the enzyme, creating a physical obstruction to DNA replication. This trapping mechanism is considered to be a major contributor to its cytotoxicity and is significantly more potent than that of earlier-generation PARP inhibitors.[10]

In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[9] When SSBs are not repaired due to PARP inhibition by talazoparib, they can lead to the formation of DSBs during DNA replication. In BRCA-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death. This concept is known as synthetic lethality.[9]

Caption: Mechanism of action of talazoparib leading to synthetic lethality in BRCA-deficient cells.

Quantitative Data

The potency and efficacy of talazoparib have been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Potency of Talazoparib

| Assay Type | Cell Line/Target | IC50 / Ki | Reference |

| PARP1 Enzymatic Assay | PARP1 | 0.57 nM (IC50) | [11] |

| PARP1/2 Inhibition | PARP1/2 | Ki = 1.2 nM (PARP1), 0.9 nM (PARP2) | [12] |

| PARP Trapping | - | ~100-fold more potent than olaparib | [10] |

| Cell Viability | MX-1 (BRCA1 mutant) | 0.3 nM (EC50) | [13] |

| Cell Viability | Capan-1 (BRCA2 mutant) | 5 nM (EC50) | [13] |

| Cell Viability | MG63 (Osteosarcoma) | 0.448 µM (IC50) | [14] |

| Cell Viability | ZK-58 (Osteosarcoma) | 0.115 µM (IC50) | [14] |

Table 2: Pharmacokinetic Parameters of Talazoparib

| Species | Dose | Cmax | Tmax | t1/2 | Oral Bioavailability | Reference |

| Rat | 10 mg/kg (oral) | 7948 ng/mL | - | 2.25 h | 56% | [13] |

| Human | 1 mg (single dose) | 13.78 ng/mL | ~1.0 h | 50.7 h | - | [15] |

| Human | 1 mg (steady state) | 16.4 ng/mL | 1-2 h | 90 (±58) h | - | [16] |

Table 3: Clinical Efficacy of Talazoparib

| Clinical Trial | Indication | Treatment Arm | Comparator | Median Progression-Free Survival (PFS) | Overall Survival (OS) Hazard Ratio (HR) | Reference |

| EMBRACA | gBRCAm, HER2-negative advanced breast cancer | Talazoparib | Physician's choice of chemotherapy | 8.6 months | 0.848 | [5][17] |

| 5.6 months | [5][17] | |||||

| TALAPRO-2 | HRR-deficient metastatic castration-resistant prostate cancer (mCRPC) | Talazoparib + Enzalutamide | Placebo + Enzalutamide | Not Reached | 0.69 | [18] |

| 13.8 months | [18] |

Experimental Protocols

PARP-1 Enzyme Inhibition Assay

A common method to determine the inhibitory activity of compounds against PARP-1 is a chemiluminescent assay.

Caption: Workflow for a PARP-1 chemiluminescent inhibition assay.

Detailed Methodology:

-

Plate Coating: 96-well plates are precoated with a histone mixture (25 µL/well) in PBS and incubated overnight at 4°C.[3]

-

Blocking: The wells are washed and then blocked with a blocking buffer (100 µL/well) for 90 minutes at room temperature to prevent non-specific binding.[3]

-

Compound Addition: Varying concentrations of talazoparib are added to the wells, along with the PARP-1 enzyme and activated DNA.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+. The plate is then incubated for 1 hour at room temperature.

-

Detection: Streptavidin-HRP is added to the wells and incubated for another hour. This binds to the biotinylated PAR incorporated onto the histones.

-

Signal Generation: A chemiluminescent HRP substrate is added to the wells.

-

Measurement: The luminescence is measured using a plate reader. The intensity of the signal is inversely proportional to the PARP-1 inhibitory activity of talazoparib.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of talazoparib on cancer cell lines, particularly those with BRCA mutations, the MTT assay is frequently employed.

Detailed Methodology:

-

Cell Seeding: Cancer cells (e.g., W780 and W0069 BRCA1-deficient murine mammary tumor cells) are seeded in 96-well plates and allowed to adhere.[19]

-

Treatment: The cells are then treated with a range of concentrations of talazoparib and incubated for a specified period (e.g., 5 days).[19]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Xenograft Studies

To evaluate the anti-tumor activity of talazoparib in a living organism, xenograft models are utilized.

Detailed Methodology:

-

Animal Model: Immunocompromised mice (e.g., female athymic nu/nu mice) are used.[13]

-

Tumor Implantation: Human cancer cells (e.g., MX-1, a BRCA1-mutant breast cancer cell line) are implanted subcutaneously into the mice.[13][20]

-

Treatment Initiation: When the tumors reach a specified volume (e.g., 150 mm³), the mice are randomized into treatment and control groups.[20]

-

Drug Administration: Talazoparib is administered to the treatment group, typically by oral gavage, at a specified dose and schedule (e.g., 0.33 mg/kg, once daily for 28 days).[13] The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study continues for a predetermined period or until the tumors in the control group reach a maximum allowable size. The efficacy of talazoparib is determined by comparing the tumor growth in the treated group to the control group.

Conclusion

This compound stands as a testament to the power of targeted therapy in oncology. Its discovery and development have been guided by a deep understanding of the molecular vulnerabilities of cancer cells, particularly those with defects in DNA repair pathways. The dual mechanism of PARP inhibition and trapping confers a high degree of potency, which has translated into significant clinical benefit for patients with BRCA-mutated breast and prostate cancers. The synthesis of this complex molecule has been optimized for large-scale production, and its pharmacological properties have been well-characterized through extensive preclinical and clinical investigation. As research continues, the full therapeutic potential of talazoparib, both as a monotherapy and in combination with other agents, will be further elucidated, offering hope for patients with a growing number of malignancies.

References

- 1. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.pfizer.com [cdn.pfizer.com]

- 3. mdpi.com [mdpi.com]

- 4. scienceopen.com [scienceopen.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Talazoparib (BMN 673): a polymerase inhibitor_Chemicalbook [chemicalbook.com]

- 8. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 12. proteaseinhibitorcocktail.com [proteaseinhibitorcocktail.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics, safety, and antitumor activity of talazoparib monotherapy in Chinese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. roswellpark.org [roswellpark.org]

- 17. Talazoparib versus chemotherapy in patients with germline BRCA1/2-mutated HER2-negative advanced breast cancer: final overall survival results from the EMBRACA trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Sustained, local delivery of the PARP inhibitor talazoparib prevents the development of mammary gland hyperplasia in Brca1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ptgcn.com [ptgcn.com]

An In-Depth Technical Guide to Talazoparib Tosylate: Chemical Structure, Properties, and Mechanism of Action

Talazoparib tosylate is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, representing a significant advancement in targeted cancer therapy. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Talazoparib, in its tosylate salt form, is a white to yellow solid.[1][2] It is chemically identified as (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one 4-methylbenzenesulfonate.[3]

| Property | Value |

| Chemical Formula | C₂₆H₂₂F₂N₆O₄S[3][4][5][6][7][8] |

| Molecular Weight | 552.56 g/mol [1][3][5][9] |

| CAS Number | 1373431-65-2[3][4][6] |

| Synonyms | BMN 673TS, MDV-3800, Talzenna[3][4][5][10] |

| IUPAC Name | (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one tosylate[4][5] |

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for its formulation, bioavailability, and pharmacological activity.

| Property | Characteristic |

| Appearance | White to yellow solid/powder[1][2][3] |

| Melting Point | Onset at 326°C[2][3] |

| Solubility | Limited solubility in aqueous solutions, with solubility increasing as pH increases.[1][2][3] It is freely soluble in DMSO, DMA, and DMF.[1][2][3] |

| Aqueous Solubility (37°C) | 17 to 38 μg/mL across the physiological pH range[1][2] |

| Partition Coefficient (log P) | 1.6 (for talazoparib free base)[1][2][3] |

| Hygroscopicity | Non-hygroscopic[1][2][3] |

| Crystal Form | Exists as a single crystal form with no observed polymorphs[2][3] |

| Chiral Centers | Contains two chiral centers[2][3] |

Experimental Protocols

Determination of Aqueous Solubility

The aqueous solubility of this compound can be determined using the shake-flask method.

-

Preparation of Solutions: Saturated solutions of this compound are prepared in a series of buffers with pH values ranging from 1 to 8, representing the physiological pH range.

-

Equilibration: The solutions are agitated in a temperature-controlled shaker at 37°C for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: Aliquots are withdrawn from each solution, filtered to remove undissolved solid, and the concentration of Talazoparib is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Permeability (Caco-2 Cell Assay)

The permeability of Talazoparib can be assessed using the Caco-2 cell permeability assay, which is a well-established in vitro model of the human intestinal epithelium.

-

Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

-

Transport Studies:

-

Apical to Basolateral (A-B) Transport: A solution of Talazoparib is added to the apical (A) side of the cell monolayer, and the amount of drug that transports to the basolateral (B) side over time is measured.

-

Basolateral to Apical (B-A) Transport: A solution of Talazoparib is added to the basolateral (B) side, and the amount of drug that transports to the apical (A) side is measured.

-

-

Sample Analysis: Samples from both the donor and receiver compartments are collected at various time points and analyzed by LC-MS/MS to determine the concentration of Talazoparib.

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.

-

Mechanism of Action: Dual PARP Inhibition

Talazoparib exerts its potent anti-tumor activity through a dual mechanism involving the inhibition of the Poly(ADP-ribose) polymerase (PARP) enzyme, particularly PARP1 and PARP2.[2][11]

-

Inhibition of Catalytic Activity: Talazoparib competitively binds to the NAD+ binding site of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition disrupts the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs).[1][11]

-

PARP Trapping: Talazoparib traps PARP on the DNA at the site of the SSB, forming a cytotoxic PARP-DNA complex.[1][3][4][11] This trapping is considered a more potent mechanism of cytotoxicity than catalytic inhibition alone.[1] The persistence of these complexes stalls replication forks, leading to the formation of double-strand breaks (DSBs).[1]

In cancer cells with defects in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1/2 mutations, the accumulation of DSBs induced by Talazoparib leads to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.[10]

Experimental Workflows

In Vitro Cytotoxicity Assay

A typical workflow to assess the cytotoxic effects of Talazoparib on cancer cell lines is as follows:

In Vivo Xenograft Model Study

To evaluate the in vivo efficacy of Talazoparib, a xenograft mouse model is commonly employed:

Synthesis and Purification

The synthesis of Talazoparib is a multi-step process. While several routes have been described, a common approach involves the following key transformations:

A detailed experimental protocol for a specific synthetic route is outlined below, based on publicly available information:

-

Condensation: An isobenzofuranone derivative is condensed with an aldehyde in the presence of a base (e.g., triethylamine) and acetic anhydride.

-

Ring Opening: The resulting lactone is subjected to acid-catalyzed ring opening with methanol to yield a keto-ester intermediate.

-

Cascade Reaction: The keto-ester undergoes a cascade reaction to form the key tricyclic core structure.

-

Chiral Separation: The racemic intermediate is resolved into its enantiomers using techniques such as Supercritical Fluid Chromatography (SFC) or Simulated Moving Bed (SMB) chromatography.

-

Final Cyclization: The desired enantiomer is reacted with hydrazine monohydrate to form the final phthalazinone ring system of Talazoparib.

-

Salt Formation and Purification: The free base of Talazoparib is treated with p-toluenesulfonic acid to form the tosylate salt, which is then purified by recrystallization from an appropriate solvent system (e.g., acetone/1,4-dioxane) to yield the final product as a crystalline solid.[12]

References

- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.pfizer.com [cdn.pfizer.com]

- 5. urology-textbook.com [urology-textbook.com]

- 6. talazoparib - My Cancer Genome [mycancergenome.org]

- 7. This compound | C26H22F2N6O4S | CID 135565654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C26H22F2N6O4S | CID 135565654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Talazoparib (BMN 673): a polymerase inhibitor_Chemicalbook [chemicalbook.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. talzenna.pfizerpro.com [talzenna.pfizerpro.com]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: Talazoparib [orgspectroscopyint.blogspot.com]

An In-depth Technical Guide to Talazoparib Tosylate: PARP Trapping Efficiency and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, that has demonstrated significant efficacy in the treatment of cancers with deficiencies in DNA damage repair (DDR), particularly those with germline BRCA1/2 mutations.[1][2] A key feature distinguishing talazoparib from other PARP inhibitors is its profound efficiency in "trapping" PARP enzymes onto DNA. This trapping mechanism is considered a more cytotoxic event than the mere inhibition of PARP's catalytic activity.[1][3] This technical guide provides a comprehensive overview of the core aspects of talazoparib's function, focusing on its PARP trapping efficiency, the underlying molecular mechanisms, and the resultant cellular consequences. Detailed experimental protocols for assessing PARP trapping and quantitative data for comparative analysis are also presented.

Dual Mechanism of Action: Catalytic Inhibition and PARP Trapping

Talazoparib exerts its anticancer effects through a dual mechanism of action that targets the PARP-mediated DNA single-strand break (SSB) repair pathway.

-

Catalytic Inhibition: Talazoparib competitively binds to the nicotinamide adenine dinucleotide (NAD+) binding site in the catalytic domain of PARP1 and PARP2.[1] This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of other DNA repair factors to the site of an SSB.[1]

-

PARP Trapping: Beyond enzymatic inhibition, talazoparib stabilizes the PARP-DNA complex, effectively "trapping" the PARP enzyme at the site of DNA damage.[1][2] This prevents the dissociation of PARP from the DNA, creating a physical obstruction that is highly disruptive to DNA replication and transcription.[1][4] The persistence of these PARP-DNA complexes is a major contributor to the cytotoxicity of talazoparib.[3]

The trapping of PARP is considered a more potent mechanism of cell killing than catalytic inhibition alone. The stalled replication forks at the site of trapped PARP can collapse, leading to the formation of highly toxic DNA double-strand breaks (DSBs).[5]

Quantitative Analysis of PARP Inhibition and Trapping Efficiency

Talazoparib is distinguished by its high potency in both catalytic inhibition and, most notably, PARP trapping. The following tables summarize the quantitative data comparing talazoparib to other clinically relevant PARP inhibitors.

Table 1: PARP1 Catalytic Inhibition IC50 Values

| PARP Inhibitor | PARP1 IC50 (nM) |

| Talazoparib | 0.57 - 1 [4][6][7] |

| Olaparib | ~5 - 6[7][8] |

| Rucaparib | ~7 - 21[7][8] |

| Niraparib | ~60[8] |

| Veliparib | ~30[8] |

Table 2: Comparative PARP Trapping Potency

| PARP Inhibitor | Relative PARP Trapping Potency |

| Talazoparib | ~100-fold > Olaparib [1][9] |

| Niraparib | ≈ Olaparib ≈ Rucaparib[10] |

| Veliparib | < Olaparib/Rucaparib/Niraparib[10] |

Molecular Mechanism of PARP Trapping and Downstream Signaling

The trapping of PARP1 by talazoparib initiates a cascade of events within the cell, ultimately leading to cell death, particularly in cancer cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations. This phenomenon is known as synthetic lethality.[5][11]

Signaling Pathway of Talazoparib-Induced Synthetic Lethality

The following diagram illustrates the signaling pathway initiated by talazoparib, leading to synthetic lethality in BRCA-deficient cells.

Caption: Talazoparib-induced synthetic lethality in BRCA-deficient cells.

Experimental Protocols for Measuring PARP Trapping

Assessing the PARP trapping efficiency of inhibitors is crucial for their preclinical and clinical development. Two common methods are subcellular fractionation followed by Western blotting and the in situ proximity ligation assay (PLA).

Subcellular Fractionation and Western Blotting

This method biochemically separates cellular components to isolate chromatin-bound proteins. An increase in the amount of PARP1 in the chromatin fraction upon drug treatment indicates PARP trapping.

Experimental Workflow:

Caption: Workflow for PARP trapping analysis by subcellular fractionation.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of talazoparib or vehicle control for a specified duration (e.g., 4-24 hours).

-

Cell Lysis and Cytoplasmic Fraction Isolation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 1.5 mM MgCl2, 0.34 M sucrose, 10% glycerol, 1 mM DTT, and protease inhibitors).

-

Incubate on ice for 10 minutes.

-

Add a non-ionic detergent (e.g., IGEPAL CA-630 to a final concentration of 0.1%) and vortex briefly.

-

Centrifuge at 1,300 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

-

-

Nuclear Fraction Isolation:

-

Wash the nuclear pellet with the same hypotonic buffer.

-

Resuspend the pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, 1 mM DTT, and protease inhibitors).

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 20,000 x g for 15 minutes at 4°C. The supernatant contains the soluble nuclear fraction.

-

-

Chromatin-Bound Fraction Isolation:

-

The remaining pellet contains the chromatin.

-

Wash the chromatin pellet with the nuclear extraction buffer.

-

Resuspend the pellet in a buffer suitable for sonication or nuclease digestion (e.g., RIPA buffer).

-

Sonicate the sample to shear the DNA and release chromatin-bound proteins, or treat with a nuclease (e.g., Benzonase) to digest nucleic acids.

-

Centrifuge at high speed to pellet any remaining insoluble debris. The supernatant is the chromatin-bound fraction.

-

-

Western Blot Analysis:

-

Determine the protein concentration of each fraction.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against PARP1.

-

Use antibodies against histone H3 as a loading control for the chromatin fraction and α-Tubulin for the cytoplasmic fraction to ensure proper fractionation.

-

Incubate with a corresponding secondary antibody and visualize the bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the relative amount of chromatin-bound PARP1.

-

In Situ Proximity Ligation Assay (PLA)

PLA is a highly sensitive technique that allows for the visualization and quantification of protein-protein or protein-DNA interactions within intact cells. To detect PARP trapping, PLA is used to identify the close proximity of PARP1 and chromatin (e.g., by targeting a histone mark like γH2AX or by detecting incorporated BrdU).

Experimental Workflow:

Caption: Workflow for PARP trapping analysis by Proximity Ligation Assay.

Detailed Methodology:

-

Sample Preparation:

-

Seed cells on coverslips in a multi-well plate and allow them to attach.

-

Treat cells with talazoparib or vehicle control.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash the cells with PBS.

-

Block non-specific antibody binding using a blocking solution provided in a commercial PLA kit for 1 hour at 37°C.

-

Incubate with two primary antibodies raised in different species that target PARP1 and a chromatin marker (e.g., rabbit anti-PARP1 and mouse anti-γH2AX) overnight at 4°C.

-

-

PLA Probe Ligation and Amplification:

-

Wash the cells with the provided wash buffer.

-

Incubate with PLA probes (secondary antibodies conjugated to oligonucleotides) for 1 hour at 37°C.

-

Wash the cells.

-

Add the ligation solution containing a ligase and connector oligonucleotides and incubate for 30 minutes at 37°C. This will form a circular DNA molecule if the probes are in close proximity.

-

Wash the cells.

-

Add the amplification solution containing a DNA polymerase and fluorescently labeled oligonucleotides and incubate for 100 minutes at 37°C for rolling circle amplification.

-

-

Detection and Analysis:

-

Wash the cells with the final wash buffers.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

-

Visualize the PLA signals as distinct fluorescent dots using a fluorescence microscope.

-

Quantify the number of PLA signals per nucleus using image analysis software. An increase in the number of PLA signals per nucleus in talazoparib-treated cells compared to control indicates increased PARP trapping.

-

Conclusion

Talazoparib is a highly potent PARP inhibitor characterized by its superior ability to trap PARP enzymes on DNA. This trapping mechanism is a key driver of its cytotoxicity, particularly in cancer cells with deficiencies in homologous recombination repair. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and leverage the unique properties of talazoparib. The continued investigation into the nuances of PARP trapping will undoubtedly pave the way for the development of more effective and targeted cancer therapies.

References

- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.pfizer.com [cdn.pfizer.com]

- 3. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Page 71 - Flipbook [cua.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PARP Inhibitor-Induced Synthetic Lethality | Encyclopedia MDPI [encyclopedia.pub]

Beyond PARP1/2: An In-depth Technical Guide to the Molecular Targets of Talazoparib Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talazoparib Tosylate, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2, has demonstrated significant clinical efficacy in the treatment of cancers with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations.[1][2] Its primary mechanism of action involves trapping PARP enzymes on DNA single-strand breaks, leading to the formation of cytotoxic double-strand breaks during replication.[1][2] However, a comprehensive understanding of its full target landscape is crucial for elucidating mechanisms of action, predicting potential off-target effects, and overcoming drug resistance. This technical guide provides an in-depth analysis of the molecular targets of Talazoparib beyond its canonical role as a PARP1/2 inhibitor, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Quantitative Analysis of Talazoparib's Molecular Interactions

While highly potent against PARP1 and PARP2, recent studies have identified additional molecular targets of Talazoparib. The following tables summarize the available quantitative data for these interactions.

Table 1: Inhibition of PARP Family Enzymes by Talazoparib

| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| PARP1 | Enzyme Activity | 0.57 | 1.0 | [1][3] |

| PARP2 | Enzyme Activity | - | - | Data not available in reviewed sources |

| PARP16 | Enzyme Activity | 160-289 | 70.8-89.2 | [3] |

Table 2: Off-Target Kinase Profile of Talazoparib

A comprehensive kinome scan of 392 unique human kinases revealed that Talazoparib exhibits minimal off-target kinase activity. At a concentration of 10 µM, only weak interactions were observed with two kinases, indicating a high degree of selectivity against the kinome.[3] Specific IC50 values for these weak interactions are not available, as the screening was performed at a single high concentration.

Key Molecular Targets Beyond PARP1/2

PARP16: A Novel Non-Canonical Target

Chemical proteomics studies have identified PARP16 (ARTD15) , a mono-ADP-ribosyltransferase located in the endoplasmic reticulum, as a unique and potent off-target of Talazoparib.[3] This interaction is stereospecific and occurs at clinically relevant concentrations.[3]

-

Significance: The inhibition of PARP16 by Talazoparib may contribute to its overall anticancer activity, particularly in tumor types that are not dependent on BRCA1/2 mutations, such as small cell lung cancer.[3] Dual targeting of PARP1 and PARP16 is a potential therapeutic strategy that may enhance the efficacy of Talazoparib.[3]

Indirect Activation of the CHK1 Pathway

Potent PARP trapping by Talazoparib leads to significant replication stress and the accumulation of DNA double-strand breaks. This, in turn, activates the DNA damage response (DDR) pathway, a key component of which is the checkpoint kinase CHK1 .[4]

-

Mechanism: The activation of CHK1 is a downstream consequence of the on-target activity of Talazoparib on PARP1/2, rather than a direct binding event.[4] This activation leads to cell cycle arrest, providing time for DNA repair. However, sustained activation can also trigger apoptosis.

Signaling Pathways and Experimental Workflows

Talazoparib's Impact on Cellular Signaling

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Talazoparib.

References

Preclinical Profile of Talazoparib Tosylate: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talazoparib tosylate (Talzenna®) is a potent, orally bioavailable small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2. Its primary mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes. This dual action leads to the accumulation of DNA double-strand breaks, which is particularly cytotoxic to cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of talazoparib, presenting key data in a structured format, detailing experimental methodologies, and visualizing important concepts to support further research and development.

Pharmacodynamics: In Vitro Potency and In Vivo Efficacy

The pharmacodynamic activity of talazoparib is characterized by its potent inhibition of PARP enzymatic activity and its superior ability to trap PARP on DNA, leading to significant antitumor effects in preclinical models.

In Vitro Cellular Potency

Talazoparib has demonstrated potent cytotoxic activity across a range of cancer cell lines, with particularly high sensitivity observed in those with BRCA mutations. The half-maximal inhibitory concentration (IC50) values in various cancer cell lines are summarized below.

Table 1: In Vitro Cell Viability (IC50) of Talazoparib in Various Cancer Cell Lines

| Cell Line | Cancer Type | BRCA1 Status | BRCA2 Status | Talazoparib IC50 (µM) |

| MDA-MB-436 | Breast Cancer | Mutant | Wild-Type | ~ 0.13[1] |

| HCC1937 | Breast Cancer | Mutant | Wild-Type | ~ 10[1] |

| MDA-MB-231 | Breast Cancer | Wild-Type | Wild-Type | ~ 0.48[1] |

| MDA-MB-468 | Breast Cancer | Wild-Type | Wild-Type | ~ 0.8[1] |

| BT549 | Breast Cancer | Wild-Type | Wild-Type | ~ 0.3[1] |

| HCC70 | Breast Cancer | Wild-Type | Wild-Type | ~ 0.8[1] |

| HCC1143 | Breast Cancer | Wild-Type | Wild-Type | ~ 9[1] |

| HCC1806 | Breast Cancer | Wild-Type | Wild-Type | ~ 8[1] |

| SKBR3 | Breast Cancer | Wild-Type | Wild-Type | ~ 0.04[1] |

| JIMT1 | Breast Cancer | Wild-Type | Wild-Type | ~ 0.002[1] |

In Vivo Antitumor Activity in Xenograft Models

Talazoparib has demonstrated significant tumor growth inhibition and regression in various preclinical xenograft models, including patient-derived xenografts (PDXs).

Table 2: Summary of In Vivo Antitumor Efficacy of Talazoparib in Xenograft Models

| Model Type | Cancer Type | Dosing Regimen | Key Findings |

| Patient-Derived Xenograft (PDX) | Triple-Negative Breast Cancer | Not specified | Caused dramatic regression in 5 out of 12 PDX models, including 4 models without germline BRCA1/2 mutations.[2] |

| Cell Line Xenograft | Breast Cancer (BRCA1 mutant) | 0.33 mg/kg, oral, once daily | Significantly inhibited tumor growth.[3] |

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effect of talazoparib on cancer cell lines and calculate the IC50 value.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The absorbance or luminescence readings are normalized to untreated controls, and the IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of talazoparib in a preclinical setting.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation: Cancer cells or patient-derived tumor fragments are subcutaneously implanted into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

-

Drug Administration: Mice are randomized into vehicle control and treatment groups. Talazoparib is administered orally at a specified dose and schedule.

-

Efficacy Evaluation: Tumor growth inhibition is monitored over time. The study endpoint may be a specific tumor volume, a predetermined time point, or signs of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected for analysis of biomarkers such as PARP inhibition (see below).

In Vivo PARP Inhibition Assay

Objective: To assess the extent of PARP inhibition in tumor tissue following talazoparib treatment.

Methodology:

-

Sample Collection: Tumor samples are collected from xenograft models at various time points after talazoparib administration.

-

Tissue Lysis: The tumor tissue is homogenized and lysed to extract proteins.

-

PARP Activity Measurement: PARP activity is typically measured by quantifying the levels of poly(ADP-ribose) (PAR) using an ELISA-based assay or by Western blotting for PAR.

-

Data Analysis: The levels of PAR in treated tumors are compared to those in vehicle-treated control tumors to determine the percentage of PARP inhibition.

Signaling Pathways and Experimental Workflows

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The preclinical pharmacokinetic profile of talazoparib has been characterized in several species, demonstrating favorable properties that support its oral administration.

Table 3: Preclinical Pharmacokinetic Parameters of Talazoparib

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) |

| Rat | 10 | Oral | 7948[3] | - | - | 2.25[3] | 56[3] |

| Mouse | 0.5 | Oral | ~100 | ~0.5 | ~200 | ~2 | - |

Note: Data for mice are estimated from graphical representations in the cited literature and should be considered approximate.

Metabolism and Excretion

Preclinical studies indicate that talazoparib undergoes minimal metabolism.[4] The primary route of elimination is through renal excretion of the unchanged drug.[4]

Conclusion

This compound exhibits a compelling preclinical profile characterized by potent in vitro and in vivo antitumor activity, particularly in models with underlying DNA repair deficiencies. Its dual mechanism of PARP enzymatic inhibition and trapping contributes to its robust efficacy. The favorable pharmacokinetic properties, including good oral bioavailability, support its clinical development as an oral anticancer agent. This technical guide provides a foundational understanding of the preclinical pharmacology of talazoparib, which is essential for researchers and drug development professionals working to further elucidate its therapeutic potential and optimize its clinical application.

References

- 1. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Population of Heterogeneous Breast Cancer Patient Derived Xenografts Demonstrate Broad Activity of PARP Inhibitor in BRCA1/2 Wild Type Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

Talazoparib Tosylate: A Technical Guide to Synthetic Lethality in BRCA-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Talazoparib Tosylate, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, and the core principle of synthetic lethality that underlies its efficacy in cancers with mutations in the BRCA1 and BRCA2 genes. We will delve into the molecular mechanisms of action, present key quantitative data from preclinical and clinical studies, detail relevant experimental methodologies, and visualize the critical signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the fields of oncology and drug development.

Introduction: The Concept of Synthetic Lethality

The principle of synthetic lethality describes a genetic interaction where the simultaneous loss of two genes results in cell death, while the loss of either gene alone is viable.[1] In the context of cancer therapy, this concept provides a powerful strategy to selectively target tumor cells that harbor specific genetic alterations, such as mutations in tumor suppressor genes, while sparing normal, healthy cells.

The clinical success of PARP inhibitors in cancers with mutations in the Breast Cancer susceptibility genes, BRCA1 and BRCA2, is a prime example of synthetic lethality in action.[2] Normal cells possess multiple redundant DNA repair pathways to maintain genomic integrity. However, cancer cells with BRCA1/2 mutations are deficient in a major DNA double-strand break (DSB) repair pathway known as homologous recombination (HR).[3][4] This deficiency makes them exquisitely dependent on other DNA repair mechanisms, particularly those involving PARP enzymes, for survival.

The Role of BRCA1/2 and PARP in DNA Damage Repair

To understand the mechanism of Talazoparib, it is crucial to first grasp the fundamental roles of the BRCA1/2 and PARP proteins in maintaining genomic stability.

BRCA1 and BRCA2: Guardians of the Genome

The BRCA1 and BRCA2 genes encode large nuclear proteins that are integral to the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[5][6] DSBs are among the most cytotoxic forms of DNA damage and can arise from exposure to ionizing radiation, chemotherapeutic agents, or as a consequence of stalled replication forks.

The key functions of BRCA1 and BRCA2 in HR include:

-

Damage Sensing and Signaling: BRCA1 is one of the first proteins recruited to the site of a DSB, where it acts as a scaffold to assemble a larger repair complex.[7]

-

DNA End Resection: BRCA1, in concert with other proteins like CtIP and the MRN complex (MRE11-RAD50-NBS1), facilitates the resection of the 5' ends of the broken DNA, creating 3' single-stranded DNA (ssDNA) overhangs.[8]

-

RAD51 Loading: BRCA2, with its partner protein PALB2, is responsible for loading the recombinase RAD51 onto the ssDNA overhangs, forming a nucleoprotein filament.[9][10] This RAD51 filament is essential for the subsequent search for a homologous template sequence on a sister chromatid, which is used to accurately repair the break.

In cells with mutated or non-functional BRCA1 or BRCA2, the HR pathway is compromised, leading to an accumulation of DNA damage and genomic instability, a hallmark of cancer.[3]

PARP1: A Key Player in Single-Strand Break Repair

Poly (ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[11][12] SSBs are more common than DSBs and can result from oxidative damage or errors during DNA replication.

The function of PARP1 in SSB repair involves:

-

SSB Detection: The zinc-finger domains of PARP1 recognize and bind to SSBs.[6]

-

Catalytic Activation and PARylation: Upon binding to damaged DNA, the catalytic activity of PARP1 is dramatically increased. PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize long, branched chains of poly (ADP-ribose) (PAR) and attach them to itself (auto-PARylation) and other nearby proteins, including histones.[5][13]

-

Recruitment of Repair Factors: The negatively charged PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of the SSB to effect repair.[2]

-

PARP1 Release: After repair, the PAR chains are degraded by PAR glycohydrolase (PARG), and PARP1 is released from the DNA.

This compound: Mechanism of Action

Talazoparib is a potent, orally available small-molecule inhibitor of both PARP1 and PARP2 enzymes.[14] Its mechanism of action in BRCA-mutant cells is twofold, leading to a highly effective synthetic lethal interaction.[15]

Catalytic Inhibition

Like other PARP inhibitors, Talazoparib competes with NAD+ for the catalytic domain of PARP1 and PARP2, thereby inhibiting the synthesis of PAR chains.[15] This enzymatic inhibition prevents the recruitment of the BER machinery to sites of SSBs. Consequently, unrepaired SSBs accumulate and, during DNA replication, can collapse replication forks, leading to the formation of more toxic DSBs.[2]

PARP Trapping

A key feature that distinguishes Talazoparib is its high potency in "trapping" PARP enzymes on DNA.[16] PARP trapping refers to the stabilization of the PARP-DNA complex, preventing the dissociation of the enzyme from the site of the DNA break even after repair would have normally occurred.[16] These trapped PARP-DNA complexes are highly cytotoxic as they create physical obstructions to DNA replication and transcription, leading to stalled replication forks and the generation of DSBs.[16] Preclinical studies have shown that Talazoparib is approximately 100-fold more potent at trapping PARP-DNA complexes compared to some other PARP inhibitors like olaparib.[17]

In BRCA-proficient cells, the DSBs generated by PARP inhibition and trapping can be efficiently repaired by the intact homologous recombination pathway. However, in BRCA-mutant cells, the inability to repair these DSBs leads to extensive genomic instability, cell cycle arrest, and ultimately, apoptosis.[18]

Quantitative Data

The following tables summarize key quantitative data for Talazoparib from preclinical and clinical studies.

Table 1: Preclinical Efficacy of Talazoparib in Breast Cancer Cell Lines

| Cell Line | BRCA1 Status | BRCA2 Status | PTEN Status | Talazoparib IC50 (nM) | Reference |

| SUM149 | Mutant | Wild-type | Deficient | 0.57 | [19] |

| HCC1937 | Mutant | Wild-type | Deficient | - | [19] |

| MDA-MB-468 | Wild-type | Wild-type | Deficient | 0.8 | [4] |

| MDA-MB-231 | Wild-type | Wild-type | Wild-type | 1.85 | [19] |

| MDA-MB-436 | Mutant | Wild-type | - | Sensitive | [4] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Clinical Efficacy of Talazoparib in the EMBRACA Trial

The EMBRACA trial was a Phase 3, open-label study that randomized patients with germline BRCA-mutated, HER2-negative advanced breast cancer to receive either Talazoparib or physician's choice of chemotherapy.

| Efficacy Endpoint | Talazoparib (n=287) | Chemotherapy (n=144) | Hazard Ratio (95% CI) | P-value | Reference |

| Median Progression-Free Survival | 8.6 months | 5.6 months | 0.54 (0.41-0.71) | <0.0001 | [15] |

| Objective Response Rate | 62.6% | 27.2% | - | <0.0001 | [15] |

| Median Overall Survival | 19.3 months | 19.5 months | 0.848 (0.670–1.073) | 0.17 | [20][21] |

Table 3: Pharmacokinetic Parameters of Talazoparib in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [22] |

| Elimination Half-life (t1/2) | ~50-67 hours | [3][22] |

| Apparent Oral Clearance (Cl/F) | ~4.8 L/h | [1] |

| Volume of Distribution (Vd) | ~457 L | [3] |

| Accumulation Ratio (Rac) | ~2.3-3.98 | [1][22] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of Talazoparib.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[23][24] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25]

-

Compound Treatment: Treat the cells with a range of concentrations of Talazoparib and incubate for a specified period (e.g., 72 hours).[25]

-

MTT Addition: Add MTT solution (typically 2 mg/mL) to each well and incubate for 1.5-4 hours at 37°C to allow for formazan crystal formation.[25][26]

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[25]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at 492-570 nm using a microplate reader.[23][25]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the compound.

PARP Trapping Assay

PARP trapping assays are designed to quantify the ability of a PARP inhibitor to stabilize the PARP-DNA complex.

Principle (Fluorescence Polarization): This assay utilizes a fluorescently labeled DNA oligonucleotide duplex.[27][28] In the absence of PARP activity, PARP1 binds to the fluorescent probe, resulting in a large complex with slow rotation and high fluorescence polarization (FP). Upon addition of NAD+, PARP1 auto-PARylates, leading to its dissociation from the DNA and a decrease in FP. In the presence of a PARP inhibitor that traps PARP on the DNA, the PARP-DNA complex remains stable, and the FP signal remains high. The increase in FP is directly proportional to the extent of PARP trapping.[27][29]

Protocol Outline (Fluorescence Polarization):

-

Master Mix Preparation: Prepare a master mix containing assay buffer and the fluorescently labeled DNA probe.[28]

-

Compound Addition: Add the test compound (e.g., Talazoparib) at various concentrations to the wells of a 384-well plate.[28]

-

Enzyme Addition: Add purified PARP1 enzyme to the wells and incubate to allow for binding to the DNA probe.[28]

-

Initiation of PARylation: Add NAD+ to the wells to initiate the auto-PARylation reaction in the control wells.[29]

-

FP Measurement: Measure the fluorescence polarization using a microplate reader equipped for FP measurements.[27]

-

Data Analysis: Compare the FP signal in the presence of the inhibitor to the high FP (no NAD+) and low FP (with NAD+) controls to quantify PARP trapping.

Alternative Principle (Cell-Based): This method involves the biochemical fractionation of cells to separate chromatin-bound proteins from soluble proteins.

Protocol Outline (Cell-Based):

-

Cell Treatment: Treat cells with the PARP inhibitor.

-

Subcellular Fractionation: Lyse the cells and perform differential centrifugation to isolate the chromatin fraction.[30]

-

Immunoblotting: Analyze the amount of PARP1 in the chromatin fraction by Western blotting using an anti-PARP1 antibody. An increase in chromatin-bound PARP1 in the presence of the inhibitor indicates PARP trapping.[30]

In Vivo Xenograft Studies

In vivo xenograft models are crucial for evaluating the anti-tumor efficacy of a drug in a living organism.

Principle: Human cancer cells, including those with specific genetic backgrounds like BRCA mutations, are implanted into immunocompromised mice. The mice are then treated with the test compound, and tumor growth is monitored over time.

Protocol Outline:

-

Cell Culture: Culture the desired human cancer cell line (e.g., a BRCA1-mutant breast cancer cell line).

-

Cell Implantation: Inject a specific number of cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Talazoparib (e.g., orally, once daily) and a vehicle control.[14]

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Efficacy Evaluation: At the end of the study, compare the tumor growth inhibition in the treatment group to the control group. The tumors can also be excised for further analysis, such as immunohistochemistry for biomarkers of drug activity (e.g., PAR levels, γH2AX).[12]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and pathways discussed in this guide.

Signaling Pathways

Caption: Synthetic lethality of Talazoparib in BRCA-mutant cells.

Caption: PARP1 signaling pathway in single-strand break repair.

Caption: Role of BRCA1/2 in homologous recombination repair.

Experimental Workflows

Caption: Workflow for in vivo xenograft study of Talazoparib.

Conclusion

This compound exemplifies the successful application of the synthetic lethality principle in oncology. Its dual mechanism of potent PARP enzymatic inhibition and highly effective PARP trapping makes it a powerful therapeutic agent against cancers harboring BRCA1/2 mutations. This in-depth guide has provided a comprehensive overview of the molecular basis for its action, supported by quantitative preclinical and clinical data, and detailed experimental methodologies. The continued exploration of PARP inhibitors and the concept of synthetic lethality holds significant promise for the future of personalized cancer medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics, safety, and antitumor activity of talazoparib monotherapy in Chinese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. BRCA1 and BRCA2: different roles in a common pathway of genome protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Figure 3 from Homologous recombination and human health: the roles of BRCA1, BRCA2, and associated proteins. | Semantic Scholar [semanticscholar.org]

- 10. Homologous Recombination and Human Health: The Roles of BRCA1, BRCA2, and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.pfizer.com [cdn.pfizer.com]

- 16. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Nanoformulation of Talazoparib Delays Tumor Progression and Ascites Formation in a Late Stage Cancer Model [frontiersin.org]

- 19. Portico [access.portico.org]

- 20. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. MTT (Assay protocol [protocols.io]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. aacrjournals.org [aacrjournals.org]

The Genesis of a Potent PARP Inhibitor: An In-depth Technical Guide to the Early Preclinical Development of BMN 673 (Talazoparib)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical development and history of BMN 673, now known as Talazoparib. Talazoparib is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2, which has demonstrated significant anti-tumor activity, particularly in cancers with deficiencies in DNA damage repair pathways. This document details the key preclinical findings, experimental methodologies, and the underlying mechanism of action that propelled Talazoparib through to clinical development and eventual FDA approval.

History and Discovery

Talazoparib (BMN 673) was originally developed by BioMarin Pharmaceutical Inc.[1]. Through a series of acquisitions, the worldwide rights to Talazoparib were obtained by Medivation Inc. in August 2015, which was subsequently acquired by Pfizer in 2016[1]. The journey of Talazoparib from a promising preclinical compound to a clinically approved therapeutic was marked by its exceptional potency and a distinct mechanism of action. The U.S. Food and Drug Administration (FDA) approved Talazoparib in October 2018 for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer[1][2][3][4].

The discovery of BMN 673 was the result of a focused medicinal chemistry program aimed at identifying a PARP inhibitor with superior potency, favorable metabolic stability, and oral bioavailability[5][6]. Preclinical studies revealed that BMN 673 not only potently inhibited the catalytic activity of PARP enzymes but also exhibited a profound ability to trap PARP enzymes on DNA, a mechanism that proved to be a key differentiator from other PARP inhibitors and a major contributor to its cytotoxicity[6].

Mechanism of Action: Dual PARP Inhibition and Trapping

Talazoparib exerts its anticancer effects through a dual mechanism: the inhibition of the catalytic activity of PARP1 and PARP2, and the trapping of PARP-DNA complexes[7][8][9].

2.1 Catalytic Inhibition: PARP enzymes play a crucial role in the base excision repair (BER) pathway, a major mechanism for repairing DNA single-strand breaks (SSBs)[9][10]. When an SSB occurs, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins[10][11]. This PARylation process recruits other DNA repair proteins to the site of damage to effect repair[9][11]. Talazoparib, by mimicking the structure of NAD+, binds to the catalytic domain of PARP1 and PARP2, preventing PAR synthesis and thereby inhibiting the repair of SSBs[7].

2.2 PARP Trapping: Beyond catalytic inhibition, Talazoparib's most potent cytotoxic mechanism is the trapping of PARP enzymes at the site of DNA damage[8]. The binding of Talazoparib to the PARP enzyme stabilizes the PARP-DNA complex, preventing the dissociation of PARP from the DNA even after the repair would have been completed[7]. These trapped PARP-DNA complexes are highly cytotoxic lesions that obstruct DNA replication and transcription, leading to the formation of DNA double-strand breaks (DSBs)[8][12].

In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality[9][13]. Preclinical studies have demonstrated that Talazoparib is approximately 100-fold more potent at trapping PARP-DNA complexes compared to other PARP inhibitors like olaparib and rucaparib[6].

Preclinical Quantitative Data

Talazoparib's superior potency was consistently demonstrated across a range of preclinical assays. The following tables summarize key quantitative data from these early studies.

Table 1: In Vitro Enzymatic Inhibition and Cellular Potency

| Compound | PARP1 IC₅₀ (nmol/L) | PARP1 Ki (nmol/L) | PARP2 Ki (nmol/L) | Capan-1 (BRCA2-mut) SF₅₀ (nmol/L) | MX-1 (BRCA1-def) SF₅₀ (nmol/L) |

| Talazoparib (BMN 673) | 0.57 [1] | 1.2 [14] | 0.87 [14] | 0.3 [7] | 0.6 [7] |

| Olaparib | ~2-5 | - | - | ~10 | ~20 |

| Rucaparib | ~1-4 | - | - | ~20 | ~50 |

| Veliparib | ~2-5 | - | - | >1000 | >1000 |

IC₅₀: Half maximal inhibitory concentration. Ki: Inhibition constant. SF₅₀: Concentration for 50% survival fraction. Data for competitors are approximate values from comparative studies.

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Genetic Background | Talazoparib Dose (mg/kg/day, oral) | Treatment Duration | Tumor Growth Inhibition / Response |

| MX-1 | Breast Carcinoma | BRCA1 deficient | 0.33 | 28 days | Significant inhibition, 4/6 mice with complete response[7][12] |

| Capan-1 | Pancreatic Adenocarcinoma | BRCA2 deficient | 0.33 | 28 days | Significant tumor growth inhibition[7] |

| SUM149 | Breast Carcinoma | BRCA1 deficient | 0.33 | 28 days | Significant tumor growth inhibition[7] |

| Ewing Sarcoma Models (5/10) | Ewing Sarcoma | - | 0.1 or 0.25 (BID) + Temozolomide | 5 days | Significant synergism[1][13] |

Detailed Experimental Protocols

The following sections provide an overview of the methodologies used in the key preclinical experiments for the development of Talazoparib.

PARP Enzymatic Inhibition Assay

Objective: To determine the concentration of Talazoparib required to inhibit 50% of PARP1 enzymatic activity (IC₅₀).

Methodology:

-

Recombinant human PARP1 enzyme is incubated with a reaction buffer containing NAD+ and activated DNA.

-

A series of dilutions of Talazoparib are added to the reaction.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The amount of PAR produced is quantified, typically using an ELISA-based assay that detects biotinylated PAR.

-

The IC₅₀ value is calculated by plotting the percentage of PARP inhibition against the log concentration of Talazoparib.

In Vitro Cell Proliferation (Cytotoxicity) Assay

Objective: To assess the cytotoxic effect of Talazoparib on cancer cell lines, particularly those with and without DNA repair deficiencies.

Methodology:

-

Cancer cell lines (e.g., MX-1, Capan-1) are seeded in 96-well plates and allowed to adhere overnight[13].

-

Cells are treated with a range of concentrations of Talazoparib[13].

-

The cells are incubated for a prolonged period, typically 6-10 days, to allow for multiple cell divisions[13][15].

-

Cell viability is measured using a colorimetric or luminescent assay that quantifies the number of viable cells (e.g., CellTiter-Glo, which measures ATP)[13][16].

-

The survival fraction is calculated relative to untreated control cells, and the SF₅₀ (the concentration that causes 50% reduction in cell survival) is determined.

PARP Trapping Assay

Objective: To quantify the ability of Talazoparib to trap PARP enzymes onto DNA within cells.

Methodology:

-

Cells are treated with a DNA-damaging agent (e.g., methyl methanesulfonate - MMS) to induce SSBs and recruit PARP[6].

-

Cells are then incubated with varying concentrations of Talazoparib or other PARP inhibitors[6].

-

Cells are fractionated to separate chromatin-bound proteins from soluble proteins.

-

The chromatin-bound fraction is then analyzed by Western blotting using antibodies specific for PARP1 and PARP2[16].

-

The intensity of the PARP bands in the chromatin-bound fraction is quantified to determine the amount of trapped PARP.

In Vivo Xenograft Tumor Models

Objective: To evaluate the anti-tumor efficacy of orally administered Talazoparib in a living organism.

Methodology:

-

Human cancer cells (e.g., MX-1) are subcutaneously implanted into immunocompromised mice (e.g., nude or NSG mice)[5][12].

-

Tumors are allowed to grow to a palpable size (e.g., ~150 mm³)[5].

-

Mice are randomized into control (vehicle) and treatment groups[1][5].

-

Talazoparib is administered orally, typically once daily, at specified doses (e.g., 0.1 mg/kg, 0.33 mg/kg)[7][12][15].

-

Tumor volume and body weight are measured regularly (e.g., twice weekly) for the duration of the study (e.g., 28 days)[5][12].

-

Efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Responses such as partial response (PR) and complete response (CR) are also recorded[7][12].

Pharmacokinetics and Metabolism

Early preclinical studies demonstrated that BMN 673 possesses favorable pharmacokinetic properties. In rats, it showed good oral bioavailability of over 40%[12]. In vitro metabolism studies using liver microsomes from rats, dogs, and humans indicated that BMN 673 has excellent metabolic stability[12]. Furthermore, it did not show significant inhibition of the five major human cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions[12]. These properties supported a once-daily oral dosing regimen in clinical trials.

Conclusion

The early preclinical development of BMN 673 (Talazoparib) was characterized by the discovery of a highly potent PARP inhibitor with a dual mechanism of action that distinguished it from its predecessors. Its exceptional ability to trap PARP-DNA complexes, coupled with its high catalytic inhibitory activity, translated into profound and selective cytotoxicity in cancer cells with DNA repair deficiencies. The robust in vitro and in vivo preclinical data, supported by favorable pharmacokinetic and metabolic profiles, provided a strong rationale for its clinical development. The success of Talazoparib in the clinic is a testament to the solid preclinical foundation that highlighted its potential as a transformative therapy for patients with BRCA-mutated cancers.

References

- 1. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Frontiers | Nanoformulation of Talazoparib Delays Tumor Progression and Ascites Formation in a Late Stage Cancer Model [frontiersin.org]

- 16. researchgate.net [researchgate.net]

Talazoparib Tosylate CAS number, IUPAC name, and chemical formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Talazoparib Tosylate, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). This document consolidates key chemical information, mechanism of action, and relevant experimental data to support ongoing research and development efforts in oncology.

Chemical Identity

This compound is the tosylate salt of Talazoparib, a small molecule inhibitor of PARP enzymes.

| Property | Value |

| CAS Number | 1373431-65-2 |

| IUPAC Name | (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one 4-methylbenzenesulfonate |

| Chemical Formula | C₂₆H₂₂F₂N₆O₄S |

| Molecular Weight | 552.56 g/mol |

Mechanism of Action: PARP Inhibition and Synthetic Lethality